Micardis HCT - 485391-74-0

Micardis HCT

Catalog Number: EVT-1556554
CAS Number: 485391-74-0
Molecular Formula: C40H38ClN7O6S2
Molecular Weight: 812.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Micardis HCT is classified under antihypertensive medications. It is marketed by Boehringer Ingelheim and received its initial approval in the United States in 2000 . The product is available in several fixed-dose combinations, specifically 40 mg/12.5 mg, 80 mg/12.5 mg, and 80 mg/25 mg of telmisartan and hydrochlorothiazide respectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of telmisartan involves multiple steps, including the formation of key intermediates through cross-coupling reactions. Modern synthetic routes often utilize aryl magnesium, zinc, or boron compounds to achieve the desired chemical transformations . Hydrochlorothiazide, on the other hand, is synthesized from simpler sulfonamide derivatives through established organic chemistry techniques.

A notable method for synthesizing telmisartan includes the coupling of an aryl halide with a suitable nucleophile under controlled conditions to ensure high yields and purity . The detailed synthesis can involve several purification steps such as crystallization and chromatography.

Molecular Structure Analysis

Structure and Data

The molecular formula for Micardis HCT can be expressed as a combination of its components:

  • Telmisartan: C33_{33}H30_{30}N4_{4}O2_{2}S
  • Hydrochlorothiazide: C7_{7}H6_{6}ClN3_{3}O4_{4}S
Chemical Reactions Analysis

Reactions and Technical Details

Micardis HCT functions through distinct mechanisms attributed to its components. Telmisartan blocks the action of angiotensin II, leading to vasodilation and decreased blood pressure. Hydrochlorothiazide enhances renal excretion of sodium and water, further contributing to blood pressure reduction.

The interaction between these two drugs does not significantly alter their pharmacokinetics when administered together, indicating that they can be effectively combined without adverse effects on absorption or metabolism .

Mechanism of Action

Process and Data

The mechanism of action for Micardis HCT involves:

  1. Telmisartan: As an angiotensin II receptor blocker, it prevents angiotensin II from binding to its receptors, resulting in vasodilation and reduced secretion of aldosterone.
  2. Hydrochlorothiazide: This diuretic promotes the excretion of sodium and chloride at the distal convoluted tubule, leading to decreased blood volume and pressure.

Together, these actions result in significant antihypertensive effects, making Micardis HCT effective for patients who require more than one medication for optimal blood pressure control .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Telmisartan:
    • Melting Point: Approximately 110°C
    • Solubility: Practically insoluble in water but soluble in organic solvents like methanol.
  • Hydrochlorothiazide:
    • Melting Point: Approximately 270°C
    • Solubility: Soluble in water; slightly soluble in alcohol.

Micardis HCT tablets are hygroscopic, necessitating protection from moisture during storage .

Applications

Scientific Uses

Micardis HCT is primarily used in clinical settings for managing hypertension. Its dual-action mechanism not only lowers blood pressure effectively but also contributes to improved patient adherence due to the convenience of a fixed-dose combination therapy. Research has shown that this combination can lead to better outcomes than monotherapy with either agent alone .

In addition to hypertension management, studies suggest potential benefits in metabolic parameters such as lipid profiles and glucose metabolism due to telmisartan's unique pharmacological properties .

Pharmacological Foundations of Telmisartan/Hydrochlorothiazide Combination

Molecular Pharmacology of Angiotensin II Receptor Blockade

Structural Specificity of Telmisartan as a Non-Peptide AT1 Antagonist

Telmisartan (C33H30N4O2) is a potent, selective angiotensin II type 1 (AT1) receptor antagonist characterized by its unique non-peptide benzimidazole structure. The molecule features a biphenyl-methyl-carboxylic acid core that enables high-affinity binding to the AT1 receptor’s hydrophobic pocket. Unlike peptide-based inhibitors, telmisartan’s lipophilic structure (logP > 7) facilitates rapid membrane penetration and sustained receptor occupancy. The 4'-[(1,4'-dimethyl-2'-propyl)benzimidazole] moiety confers resistance to hepatic metabolism, ensuring prolonged blockade of angiotensin II-induced vasoconstriction, aldosterone release, and catecholamine secretion [3] [7].

Comparative Binding Affinities Among ARBs: Telmisartan’s Pharmacodynamic Profile

Telmisartan exhibits the highest AT1 receptor binding affinity (IC50 = 3.7 nM) among commercially available ARBs, surpassing losartan (IC50 = 20 nM) and valsartan (IC50 = 9.2 nM). This superior affinity translates to >90% inhibition of angiotensin II’s pressor effects at 80 mg doses, with >40% inhibition persisting for 24 hours post-administration. Unlike ACE inhibitors, telmisartan selectively blocks AT1 receptors without affecting bradykinin degradation or AT2 receptor function, minimizing cough-related side effects while permitting potential cardioprotective signaling via unopposed AT2 activation [3] [7].

Table 1: Pharmacodynamic Properties of Major ARBs

CompoundAT1 Binding IC50 (nM)Receptor Selectivity (AT1:AT2)Half-life (hr)
Telmisartan3.7>3,000:124
Valsartan9.2300:16
Losartan201,000:16-9
Irbesartan1.3850:111-15

Data derived from receptor binding assays and clinical pharmacokinetic studies [3] [6] [7]

Diuretic Mechanisms of Hydrochlorothiazide in Sodium-Chloride Cotransport Inhibition

Hydrochlorothiazide (HCTZ; C7H8ClN3O4S2) inhibits sodium reabsorption in the distal convoluted tubule (DCT) via competitive blockade of the apical Na+-Cl cotransporter (NCC/SLC12A3). This transmembrane protein normally reclaims 5-8% of filtered sodium; HCTZ binding to chloride site 2 disrupts ion translocation, increasing urinary excretion of Na+ (60-80 mmol/day), Cl, and water. Secondary effects include:

  • Potassium Wasting: Enhanced distal Na+ delivery stimulates K+ secretion via ROMK channels
  • Calcium Retention: Reduced luminal sodium upregulates basolateral Na+/Ca2+ exchange in DCT cells
  • Renin-Angiotensin Activation: 25% average increase in plasma renin activity (PRA) due to volume depletion [5] [7].

HCTZ’s bioavailability peaks at 65-75% within 1-4 hours post-dose, with renal clearance (285 mL/min) proportional to glomerular filtration rate. Unlike loop diuretics, it maintains efficacy at low glomerular filtration rates (>30 mL/min) [5].

Synergistic Pharmacodynamics in Dual RAAS and Natriuretic Pathway Modulation

The telmisartan/HCTZ combination exerts supra-additive antihypertensive effects through complementary blockade of interdependent pathways:

RAAS-Natriuresis Counter-Regulation

  • Telmisartan reverses HCTZ-induced RAAS activation by blocking angiotensin II’s actions, mitigating hypokalemia (serum K+ 0.2-0.4 mmol/L higher than HCTZ alone) [4] [7]
  • HCTZ counters telmisartan’s potential for angiotensin II escape (via non-ACE chymase pathways) by reducing preload and vascular reactivity [2]

Tissue RAAS Synergy

In high-salt states, HCTZ suppresses Rac1 GTPase-mediated mineralocorticoid receptor activation in vascular tissues. Telmisartan concurrently blocks locally synthesized angiotensin II in endothelial cells, reducing oxidative stress and improving nitric oxide bioavailability. This dual inhibition decreases peripheral vascular resistance by 18-22% versus monotherapy [4] [10].

Cardiac Remodeling

Spontaneously hypertensive rats treated with low-dose telmisartan (3 mg/kg) + HCTZ (1 mg/kg) showed 34% greater left ventricular mass reduction than either agent alone, attributable to attenuated angiotensin II-mediated cardiac fibroblast proliferation and reduced mechanical strain from volume depletion [2].

Table 2: Mechanisms of Synergy in Micardis HCT

PathwayTelmisartan ActionHCTZ ActionNet Effect
Systemic RAASBlocks AT1 receptors; ↓ aldosterone↑ Renin secretionNormalized PRA; ↓ K+ loss
Tissue Ang IIInhibits vascular AT1 activation↓ Sodium-dependent Rac1 signaling↓ Oxidative stress; improved NO
Pressure Natriuresis↓ Ang II-mediated afferent arteriole tone↑ Sodium excretion (DCT blockade)Enhanced diuresis at lower BP
Cardiac Hypertrophy↓ Ang II-induced fibroblast proliferation↓ Ventricular wall stressAdditive LV mass reduction

Integrated effects demonstrated in preclinical and clinical studies [2] [4] [7]

Table 3: Global Brand Names of Telmisartan/Hydrochlorothiazide Combinations

RegionBrand Names
United StatesMicardis HCT®
European UnionMicardisPlus®, PritorPlus®
JapanMicardis H®
Latin AmericaTelzaar HCT®, Telsar H®
GenericTelmisartan/Hydrochlorothiazide, Tel-HCT, Telma-H

International brand variations for the fixed-dose combination [5] [6] [9]

Properties

CAS Number

485391-74-0

Product Name

Micardis HCT

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid

Molecular Formula

C40H38ClN7O6S2

Molecular Weight

812.4 g/mol

InChI

InChI=1S/C33H30N4O2.C7H8ClN3O4S2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);1-2,10-11H,3H2,(H2,9,12,13)

InChI Key

OZCVMXDGSSXWFT-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Synonyms

Micardis-HCT
telmi-sartan-hydrochlorothiazide
telmisartan, hydrochlorothiazide drug combination
telmisartan-hydrochlorothiazide

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.